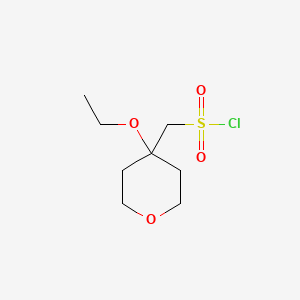
(4-Ethoxyoxan-4-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Ethoxyoxan-4-yl)methanesulfonyl chloride, also known as EOMS, is a chemical compound that is widely used in scientific research. It is a versatile reagent that can be used in a variety of chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Synthesis and Characterization of Sulfonate-Phosphonate Ligands
Diethyltin(methoxy)methanesulfonate was found to react with t-butylphosphonic acid in moist dichloromethane and methanol, leading to the formation of three-dimensional self-assemblies. These compounds were characterized by various spectroscopic techniques, including IR, multinuclear NMR, and X-ray crystallography, revealing differences in their structural motifs despite similar compositions. The sulfonate ligands in one of the compounds acted exclusively in a µ2-fashion, with hydrogen bonding interactions playing a significant role in the construction of a 3D supramolecular assembly (Shankar et al., 2011).
Molecular Structure Studies
The molecular structure of methane sulfonyl chloride was investigated through electron diffraction in vapor phase, leading to the identification of three models in agreement with experimental data. These models varied primarily in the values of the O–S–O angle and the mean amplitudes of vibration for some nonbonded distances, with one model being favored due to its agreement with geometrical parameters obtained from the study. This research provides valuable insights into the structural aspects of methane sulfonyl chloride, contributing to a better understanding of its chemical behavior (Hargittai & Hargittai, 1973).
Electrochemical Properties in Ionic Liquid
The electrochemical properties of vanadium pentoxide films prepared by the sol–gel route were studied in a methanesulfonyl chloride-aluminum chloride ionic liquid. As a potential cathode material, sodium was reversibly intercalated into the V2O5 film, with the diffusion coefficient of Na+ determined to be between 5E−14 and 9E−12 cm2/s. This study highlights the potential of using methanesulfonyl chloride-based ionic liquids as electrolytes for energy storage applications (Su et al., 2001).
properties
IUPAC Name |
(4-ethoxyoxan-4-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4S/c1-2-13-8(7-14(9,10)11)3-5-12-6-4-8/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHSOROHHSICSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOCC1)CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyoxan-4-yl)methanesulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidine](/img/structure/B2546621.png)
![N1-(2-(diethylamino)ethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2546622.png)
![8-(4-Ethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2546623.png)
![3-Methyl-6-[5-(quinoline-6-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2546624.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2546628.png)



![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2546637.png)


![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2546641.png)